Diethyl L-cystinate dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519836. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJZWSLXDLQPNZ-FOMWZSOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22735-07-5 |

Source

|

| Record name | Cystine diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022735075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl L-cystinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL L-CYSTINATE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB1H8V67Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Diethyl L-Cystinate Dihydrochloride

CAS: 22735-07-5[1]

Executive Summary

Diethyl L-cystinate dihydrochloride (CAS 22735-07-5) is the ethyl ester derivative of the oxidized dimer L-cystine. As a protected amino acid derivative, it serves as a critical intermediate in peptide synthesis, a precursor for surface-active thiols in nanotechnology, and a research tool in respiratory pharmacology. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and applications, designed for researchers requiring high-purity standards and reproducible methodologies.

Identity & Physicochemical Profile[2][3]

The precise identification of this compound is often complicated by the existence of its free base, monomeric (cysteine), and methyl-ester analogs. The correct CAS number 22735-07-5 specifically refers to the dihydrochloride salt of the bis-ethyl ester.

Table 1: Chemical Identity & Properties

| Parameter | Specification |

| CAS Number | 22735-07-5 |

| IUPAC Name | Diethyl (2R,2'R)-3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride |

| Synonyms | L-Cystine diethyl ester dihydrochloride; (H-Cys-OEt)₂[1][2] · 2HCl |

| Molecular Formula | C₁₀H₂₀N₂O₄S₂[3] · 2HCl |

| Molecular Weight | 369.33 g/mol |

| Melting Point | 190–194 °C (decomposition) |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>50 mg/mL), Ethanol; Insoluble in Ether, Hexane |

| Chirality | L-isomer (derived from naturally occurring L-cystine) |

| Storage | -20°C, Hygroscopic (Store under inert gas) |

Synthesis & Manufacturing: The Fisher Esterification Workflow

The synthesis of this compound relies on the acid-catalyzed Fisher esterification of L-cystine. While direct addition of HCl gas to ethanol is a classical method, the Thionyl Chloride (SOCl₂) method is preferred in modern laboratory settings.

Why Thionyl Chloride? Using SOCl₂ generates anhydrous HCl in situ upon reaction with ethanol. This effectively drives the equilibrium toward ester formation by consuming water (a byproduct of esterification) and maintaining a high concentration of the acid catalyst, ensuring high yields without the need for external HCl gas tanks.

2.1 Reaction Mechanism Visualization

Figure 1: Synthesis pathway via Thionyl Chloride mediated esterification. The process generates anhydrous HCl in situ, driving the equilibrium forward.

2.2 Experimental Protocol: Synthesis of Diethyl L-Cystinate · 2HCl

Safety Note: Thionyl chloride is corrosive and releases toxic gases (SO₂, HCl). Perform all steps in a functioning fume hood.

Materials:

-

L-Cystine (10 mmol, 2.40 g)

-

Absolute Ethanol (50 mL)

-

Thionyl Chloride (25 mmol, 1.8 mL)

-

Diethyl Ether (for precipitation)

Step-by-Step Methodology:

-

Preparation (0°C): Place absolute ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0°C using an ice bath.

-

Activation: Dropwise, add Thionyl Chloride to the cold ethanol over 10–15 minutes. Caution: Exothermic reaction.

-

Addition: Add solid L-Cystine to the solution. The solid will initially remain undissolved.

-

Reflux: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 3–5 hours. The solution should become clear as the cystine converts to the soluble ester hydrochloride.

-

Isolation: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove excess ethanol and SO₂.

-

Crystallization: Add cold diethyl ether (approx. 50 mL) to the residue to induce precipitation of the white hydrochloride salt.

-

Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Ether if higher purity is required.

-

Drying: Dry under high vacuum over P₂O₅ or KOH pellets to remove traces of acid.

Applications in Drug Development & Research[5]

3.1 Peptide Synthesis (C-Terminal Protection)

Diethyl L-cystinate is utilized when a peptide chain requires a C-terminal ethyl ester or when the disulfide bridge needs to be preserved during chain elongation.

-

Mechanism: The ethyl ester protects the carboxylic acid from participating in peptide coupling, allowing the amine group to react with activated carboxylic acids (e.g., Boc-AA-OSu).

-

Deprotection: The ethyl group can be removed via mild alkaline hydrolysis (LiOH/MeOH), though care must be taken to avoid disulfide exchange or racemization.

3.2 Surface Chemistry: Self-Assembled Monolayers (SAMs)

While thiols (R-SH) are commonly used to form SAMs on gold surfaces, disulfides like Diethyl L-cystinate are often preferred for their oxidative stability.

-

Adsorption Mechanism: Upon contact with a gold (Au) surface, the disulfide bond cleaves, forming two Au-thiolate bonds.

-

Application: This generates a surface functionalized with ethyl ester groups. These esters can be subsequently hydrolyzed on-surface to reveal carboxylic acids for bioconjugation (e.g., attaching antibodies or enzymes).

3.3 Pharmacological Research: Respiratory Control

Research utilizing esterified cystine analogs has highlighted their potential in reversing opioid-induced respiratory depression.[4]

-

Context: Studies have shown that D-cystine ethyl ester (the enantiomer) can reverse morphine-induced changes in arterial blood gas chemistry.[4]

-

Relevance: While the D-isomer is often the active agent in these specific receptor-mediated pathways, Diethyl L-cystinate (L-isomer) is the essential control compound and structural baseline for structure-activity relationship (SAR) studies involving thiol-mediated redox modulation in biological systems.

Handling, Stability & Troubleshooting

Storage Protocol:

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic . Moisture absorption leads to hydrolysis of the ester (reverting to L-cystine) and degradation of the crystal lattice.

-

Container: Tightly sealed glass or polypropylene vials with desiccants.

Troubleshooting Common Issues:

| Issue | Cause | Corrective Action |

| Low Yield / Incomplete Dissolution | Insufficient acid catalyst or water presence. | Ensure Ethanol is absolute (anhydrous). Increase reflux time. |

| Sticky/Oily Product | Trapped solvent or excess acid.[5] | Triturate repeatedly with cold Diethyl Ether. Dry under high vacuum for >12 hours. |

| Yellow Discoloration | Oxidation of sulfur or impurities. | Recrystallize from hot Ethanol. Ensure synthesis was performed under inert atmosphere if possible. |

References

-

ChemicalBook. (2025). This compound Properties and CAS 22735-07-5. Link

-

PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2025). L-Cystine bis-ethyl ester dihydrochloride Product Specification. Link

-

Mendoza, J., et al. (2013).[4] Reversal of Opioid-Induced Respiratory Depression by D-Cystine Ethyl Ester. (Contextual reference for ester applications).

-

Gaston, B., et al. (2021).[4] D-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on arterial blood-gas chemistry. Link

-

BenchChem. (2025).[2] Technical Support: Diethyl L-cystinate Purification and Properties. Link

Sources

- 1. pinpools.com [pinpools.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. GSRS [gsrs.ncats.nih.gov]

Diethyl L-cystinate dihydrochloride molecular weight

An In-Depth Technical Guide to the Molecular Weight and Core Properties of Diethyl L-cystinate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a key derivative of the amino acid L-cystine utilized in pharmaceutical research and development. The primary focus of this document is the precise determination and contextual understanding of its molecular weight. We will delve into the fundamental physicochemical properties, including a direct comparison with its free base form, Diethyl L-cystinate. This guide further outlines the synthetic rationale, analytical methodologies for verification, and critical considerations for its application, handling, and storage. The objective is to equip researchers and drug development professionals with the authoritative data and field-proven insights necessary for the effective and safe utilization of this compound.

Introduction to this compound

This compound is the dihydrochloride salt of the diethyl ester of L-cystine. L-cystine is a disulfide-linked dimer of the amino acid cysteine. The esterification of L-cystine's two carboxylic acid groups with ethanol yields Diethyl L-cystinate. Subsequently, the protonation of the two primary amine groups by hydrochloric acid results in the formation of the more stable and water-soluble dihydrochloride salt.

This salt form is often preferred in experimental and developmental settings due to its enhanced stability and solubility compared to the free base, which can be prone to degradation.[1] Its relevance is particularly noted in fields such as drug delivery and metabolic studies, including research into genetic disorders like cystinuria, where derivatives of L-cystine are explored as potential therapeutic agents to inhibit L-cystine crystallization.[2]

Core Physicochemical Properties and Molecular Weight

A precise understanding of the molecular weight is fundamental for all quantitative experimental work, including stoichiometry calculations, solution preparation, and analytical data interpretation.

Key Chemical Identifiers

For unambiguous identification, it is crucial to reference the compound by its CAS number and other database identifiers.

| Identifier | This compound | Diethyl L-cystinate (Free Base) |

| CAS Number | 22735-07-5[3][4][5] | 583-89-1[6] |

| PubChem CID | 23619830[5] | 6993069[7] |

| EC Number | 245-184-5[3][5] | N/A |

| FDA UNII | JYB1H8V67Q[3][5] | 372Z51T1CN[6] |

| Synonyms | L-Cystine diethyl ester dihydrochloride[3][4][5], (H-Cys-OEt)2·2HCl[4] | L-Cystine, diethyl ester[6] |

Molecular Formula and Weight Determination

The molecular weight of this compound is a direct consequence of its molecular formula, which incorporates the parent molecule (the free base) and two molecules of hydrogen chloride.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| Diethyl L-cystinate (Free Base) | C₁₀H₂₀N₂O₄S₂ | 296.41 | [3][6][7] |

| Hydrogen Chloride (HCl) | ClH | 36.46 | [3] |

| This compound | C₁₀H₂₂Cl₂N₂O₄S₂ | 369.33 | [3][5] |

The calculation is straightforward: Molecular Weight of Free Base + 2 * Molecular Weight of HCl = Molecular Weight of Dihydrochloride 296.41 g/mol + 2 * (36.46 g/mol ) = 369.33 g/mol

This distinction is critical. Using the molecular weight of the free base when working with the dihydrochloride salt would introduce a significant error (approximately 25%) in all molar calculations.

Synthesis and Chemical Rationale

The synthesis of this compound is a multi-step process that highlights the chemical logic for its use. The primary goal is to protect the reactive carboxylic acid groups of L-cystine through esterification, which is often carried out under acidic conditions.

The use of an acid catalyst, often HCl gas bubbled through ethanol, serves a dual purpose: it catalyzes the Fischer esterification reaction and protonates the amine groups, leading directly to the formation of the dihydrochloride salt. This approach is efficient and results in a product that is typically a stable, crystalline solid, making it easier to handle, purify, and store than the often-oily free base.[4]

Analytical Characterization and Verification

Confirming the identity, purity, and molecular weight of this compound is essential for regulatory compliance and experimental validity. Several analytical techniques are employed.

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the expected observation in electrospray ionization (ESI) mass spectrometry would be the protonated molecular ion of the free base [M+H]⁺ at an m/z corresponding to ~297.4. The chloride ions are not covalently bound and will not be part of the primary molecular ion.

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, N, S, and Cl. The theoretical values can be calculated from the molecular formula (C₁₀H₂₂Cl₂N₂O₄S₂) and compared against experimental results to confirm purity and identity.

| Element | Atomic Mass ( g/mol ) | Count | Total Mass | Percentage |

| Carbon (C) | 12.011 | 10 | 120.11 | 32.53% |

| Hydrogen (H) | 1.008 | 22 | 22.176 | 6.01% |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 19.20% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 7.59% |

| Oxygen (O) | 15.999 | 4 | 63.996 | 17.33% |

| Sulfur (S) | 32.065 | 2 | 64.13 | 17.36% |

| Total | 369.33 | 100.00% |

Experimental Protocol: Titrimetric Assay for Chloride Content

A titrimetric method can be used to determine the chloride content and thereby assay the purity of the salt form. This protocol is based on the principles of argentometric titration.[8]

Objective: To quantify the chloride content in a sample of this compound.

Materials:

-

This compound sample

-

Standardized 0.1 N Silver Nitrate (AgNO₃) solution

-

15% Nitric Acid (HNO₃) solution

-

Glacial Acetic Acid

-

Methanol

-

0.2% Polyvinyl Alcohol (PVA) solution

-

Analytical Balance

-

250 mL Beaker

-

Automated Titrator with a silver electrode

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample.[8]

-

Dissolution: Transfer the sample to a 250 mL beaker and dissolve it in approximately 10 mL of 15% nitric acid solution.[8]

-

Solvent Addition: Add 10 mL of glacial acetic acid, 100 mL of methanol, and 10 mL of 0.2% polyvinyl alcohol solution to the beaker.[8] The PVA acts as a protective colloid to prevent the silver chloride precipitate from occluding the electrode.

-

Titration: Immerse the silver electrode of the auto-titrator into the solution.

-

Endpoint Detection: Titrate the sample with standardized 0.1 N AgNO₃. The endpoint is detected potentiometrically as the point of maximum inflection in the potential curve, corresponding to the complete precipitation of chloride ions as silver chloride (AgCl).

-

Calculation: The percentage of chloride is calculated using the following formula:

% Chloride = (V * N * MW_Cl) / W_sample * 100

Where:

-

V = Volume of AgNO₃ solution used at the endpoint (L)

-

N = Normality of the AgNO₃ solution (eq/L)

-

MW_Cl = Molecular weight of Chlorine (35.453 g/mol )

-

W_sample = Weight of the sample (g)

-

The experimentally determined percentage of chloride should align closely with the theoretical value of 19.20%.

Applications in Drug Development

The esterification of L-cystine to its diethyl ester form is a strategy to enhance its lipophilicity, potentially improving its ability to cross cell membranes. This is a common prodrug strategy. The dihydrochloride salt ensures bioavailability through its aqueous solubility. One notable area of application is in the study of cystinuria, a genetic disorder characterized by the accumulation and crystallization of L-cystine in the kidneys.[2] L-cystine derivatives like Diethyl L-cystinate have been investigated as "molecular imposters" that can interact with growing L-cystine crystals, thereby inhibiting their growth and preventing stone formation.[2]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of proper chemical handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling the powder. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[4] The compound is hygroscopic, and moisture can lead to hydrolysis of the ester groups, compromising sample integrity.[1]

-

Stability: The material is generally stable under recommended storage conditions. Avoid strong oxidizing agents.[9]

Conclusion

The molecular weight of this compound is 369.33 g/mol , derived from its molecular formula C₁₀H₂₂Cl₂N₂O₄S₂. This value is fundamentally different from its free base (296.41 g/mol ), a distinction that is critical for accuracy in research and development. This guide has provided the foundational chemical data, synthetic context, analytical verification protocols, and handling considerations to support the work of scientists and professionals in the field. Adherence to these technical details ensures the integrity and reproducibility of experimental outcomes involving this important compound.

References

-

Global Substance Registration System. DIETHYL L-CYSTINATE. [Link]

-

Global Substance Registration System. This compound. [Link]

-

PubChem. Diethyl L-cystinate. [Link]

-

G.O.SCIENCE. CYSTINE (L) DIHYDROCHLORIDE BIOTECH LBLE, GMP. [Link]

-

Carl ROTH. Safety Data Sheet: L-Cysteine. [Link]

-

PubChem. Cystine dimethyl ester dihydrochloride. [Link]

-

PubChem. This compound. [Link]

-

Sahota, A. et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: L-Cystine dihydrochloride. [Link]

-

BioSpectra. L-CYSTINE DIHYDROCHLORIDE TESTING METHODS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound CAS#: 22735-07-5 [amp.chemicalbook.com]

- 5. This compound | C10H22Cl2N2O4S2 | CID 23619830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Diethyl L-cystinate | C10H20N2O4S2 | CID 6993069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biospectra.us [biospectra.us]

- 9. carlroth.com:443 [carlroth.com:443]

Diethyl L-cystinate dihydrochloride structure

An In-Depth Technical Guide to Diethyl L-cystinate Dihydrochloride: Structure, Synthesis, and Applications

Abstract

This compound is the dihydrochloride salt of the diethyl ester of L-cystine. As a stable, more soluble derivative of the naturally occurring amino acid L-cystine, it serves as a crucial intermediate and active agent in various fields of biochemical and pharmaceutical research. This guide provides a comprehensive overview of its molecular structure, synthesis, and purification, as well as its primary applications, particularly in the development of therapies for cystinuria and in antioxidant research. By elucidating the chemical properties and experimental rationale, this document aims to serve as a technical resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is a dimeric molecule derived from L-cysteine. Structurally, it consists of two L-cysteine ethyl ester units linked by a disulfide bond. The presence of two primary amine groups allows for the formation of a stable dihydrochloride salt.[1][2]

| Property | Value | Source |

| IUPAC Name | ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | [2] |

| Synonyms | L-Cystine bis-ethyl ester dihydrochloride, (H-L-Cys-OEt)2·2HCl, (H-Cys-OEt)2 . 2 HCl | [1][2] |

| CAS Number | 22735-07-5 | [1][2] |

| Molecular Formula | C10H22Cl2N2O4S2 | [2] |

| Molecular Weight | 369.3 g/mol | [2] |

| Appearance | White to off-white solid powder | [1] |

| Storage | Store at 0°C in a dry, well-ventilated place | [1][3] |

Structural Elucidation

The molecule's structure is defined by several key features:

-

L-Configuration: Both chiral centers at the α-carbon positions possess the L- (or R-) configuration, inherited from the parent L-cystine amino acid.[4]

-

Disulfide Bridge: The thiol groups of two L-cysteine molecules are oxidized to form a disulfide (-S-S-) bond, creating the cystine backbone.

-

Ethyl Ester Groups: The carboxylic acid groups are esterified with ethanol. This modification increases the molecule's lipophilicity and masks the acidic carboxylate, which can be crucial for enhancing cell permeability or modifying solubility.

-

Dihydrochloride Salt: The two α-amino groups are protonated and ionically bonded with two chloride ions. This salt formation significantly enhances the compound's stability and water solubility compared to its free base form, making it easier to handle and formulate.[5]

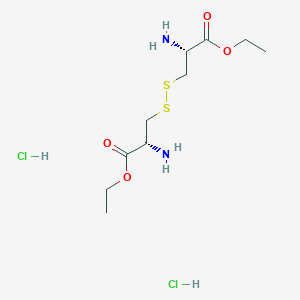

Caption: Chemical structure of this compound.

Synthesis and Purification

Rationale for Synthesis

The synthesis of this compound is primarily driven by the need for a stable and soluble precursor of L-cysteine or L-cystine for various applications. The ester groups can act as prodrug moieties, which are hydrolyzed in vivo by esterases to release the active cysteine/cystine components. The dihydrochloride form ensures stability during storage and facilitates dissolution in aqueous media for experimental use.[5]

Synthetic Pathway: Fischer Esterification

A common and efficient method for synthesizing this compound is the Fischer esterification of L-cystine. This reaction involves treating L-cystine with excess ethanol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl) gas.

Causality of Experimental Choices:

-

Ethanol as Reagent and Solvent: Using a large excess of ethanol serves both as the reactant and the solvent, driving the equilibrium of the esterification reaction towards the product side according to Le Châtelier's principle.

-

Anhydrous HCl Gas: HCl gas is the ideal catalyst for this process. It protonates the carbonyl oxygen of the carboxylic acids, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Crucially, it also protonates the amino groups, forming the hydrochloride salt in situ. This prevents the amino group from acting as a competing nucleophile and simultaneously provides the counter-ions for the final crystalline product. The anhydrous condition is critical to prevent the hydrolysis of the ester product back to the carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Setup: Suspend L-cystine in absolute ethanol (e.g., 10-20 fold excess by volume) in a round-bottom flask equipped with a reflux condenser and a gas inlet tube.

-

Acidification: Bubble anhydrous HCl gas through the stirred suspension at 0°C until the solution becomes saturated.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the dissolution of the starting material.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

-

Filtration: Collect the resulting white crystalline solid by vacuum filtration and wash with cold diethyl ether to remove excess ethanol and residual HCl.

-

Drying: Dry the product under vacuum to yield crude this compound.

Purification Strategies

Purity is paramount as impurities such as unreacted L-cystine or the monoester can significantly alter experimental results.[5]

-

Recrystallization: This is the most common purification method. The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allowed to cool slowly. The pure dihydrochloride salt crystallizes out, leaving more soluble impurities in the mother liquor.

-

Column Chromatography: While less common for this salt, chromatography over silica gel can be used to purify the free base form (Diethyl L-cystinate) after neutralization.[5] A solvent system of increasing polarity (e.g., hexane/ethyl acetate followed by dichloromethane/methanol) would be employed.

Conversion to Free Base

For applications requiring the non-salt form, the dihydrochloride can be converted to the free base, Diethyl L-cystinate.[5]

-

Dissolve the this compound in water.

-

Cool the solution in an ice bath and slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), with stirring until the pH reaches ~7-8.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the free base as an oil or solid.

Applications in Research and Drug Development

Core Application: Cystinuria and Crystallization Inhibition

Cystinuria is a genetic disorder characterized by the accumulation of cystine in the urine, leading to the formation of painful kidney stones.[6] A promising therapeutic strategy is to inhibit the crystallization process of L-cystine.

Mechanism of Action: Diethyl L-cystinate and related molecules act as "molecular imposters."[6] Due to their structural similarity to L-cystine, they can adsorb onto the fast-growing surfaces of nascent L-cystine crystals. However, the bulky ethyl ester groups disrupt the regular packing of the crystal lattice, effectively terminating further crystal growth. Studies on the related L-cystine dimethyl ester (CDME) and various L-cystine diamides have demonstrated that this approach significantly increases the apparent aqueous solubility of L-cystine.[6] The amide derivatives were developed to improve upon the in vivo stability of esters, which are susceptible to hydrolysis by esterases.[6]

Caption: Mechanism of L-cystine crystal growth inhibition.

Role in Antioxidant and Redox System Research

L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. Delivering cysteine effectively to cells is a key strategy for bolstering defenses against oxidative stress. Diethyl L-cystinate serves as a cell-permeable prodrug of L-cysteine.[7] Once inside the cell, it is hydrolyzed by intracellular esterases to release two molecules of L-cysteine, which can then be incorporated into GSH. This approach is used in research to study the effects of replenishing GSH levels in various models of oxidative stress-related diseases.[7][8]

Analytical Characterization

Quality Control Parameters

Ensuring the purity and identity of this compound is critical for reproducible research. Key analytical tests focus on:

-

Identity: Confirmation of the chemical structure.

-

Purity/Assay: Quantification of the compound, typically aiming for ≥99%.[1]

-

Impurities: Detection and quantification of unreacted starting materials, byproducts, or degradation products like the monoester or free L-cystine.[5]

Chromatographic Methods

Because amino acids and their simple esters lack a strong UV chromophore, their detection often requires derivatization.

-

Ion-Exchange Chromatography (IEC): This is a classic method for amino acid analysis. The sample is passed through an ion-exchange column, and separated components are derivatized post-column with an agent like ninhydrin (for colorimetric detection) or o-phthaldialdehyde (OPA) (for fluorescence detection).[9]

-

Reverse-Phase HPLC (RP-HPLC): This is a more modern and versatile technique. It typically involves pre-column derivatization, where the analyte is reacted with a labeling agent before injection. A common agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which attaches a highly UV-absorbent group to the amino functions, enabling sensitive detection.[10]

Caption: Analytical workflow using HPLC with pre-column derivatization.

Experimental Protocol: Assay by Chloride Titration

A straightforward method to determine the assay of the dihydrochloride salt is to titrate the chloride content.[11] This validates the salt form and purity.

-

Preparation: Accurately weigh a sample of this compound that has been previously dried.

-

Dissolution: Dissolve the sample in a solution of 15% nitric acid.[11]

-

Titration: Add glacial acetic acid, methanol, and a polyvinyl alcohol solution. Titrate the solution with a standardized 0.1 N silver nitrate (AgNO₃) solution.[11]

-

Endpoint: The endpoint is detected potentiometrically. The consumption of AgNO₃ is directly proportional to the amount of chloride in the sample.

-

Calculation: The percentage of chloride is calculated, and from this, the purity of the this compound can be determined based on its molecular formula.

Handling, Storage, and Safety

Safety Precautions

This compound is classified as a substance that causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[3][12]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling the powder. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, remove contaminated clothing and rinse skin with water. Seek immediate medical attention in case of significant exposure.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

-

Conditions: Store in a tightly sealed container in a cool (0-8°C), dry place.[1][5]

-

Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5][13] This prevents two primary degradation pathways:

-

Hydrolysis: The ester groups are susceptible to hydrolysis if exposed to moisture, which would regenerate the carboxylic acid.

-

Oxidation: While the disulfide bond is relatively stable, further oxidation of the sulfur atoms can occur over time with exposure to air and light.

-

Conclusion

This compound is a synthetically valuable derivative of L-cystine with significant utility in both fundamental research and applied drug development. Its enhanced stability and solubility in the dihydrochloride salt form make it a convenient precursor for generating L-cysteine intracellularly, positioning it as a key tool for studying redox biology and developing antioxidant therapies. Furthermore, its role as a potential L-cystine crystallization inhibitor highlights its therapeutic promise for managing cystinuria. A thorough understanding of its structure, synthesis, and handling, as detailed in this guide, is essential for its effective and safe use in the laboratory.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine. Retrieved from [Link]

-

BioSpectra, Inc. (n.d.). L-Cystine Dihydrochloride. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). DIETHYL L-CYSTINATE. Retrieved from [Link]

-

Hu, L., et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Bioorganic & Medicinal Chemistry Letters, 28(10), 1853-1857. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

BioSpectra, Inc. (n.d.). L-CYSTINE DIHYDROCHLORIDE TESTING METHODS. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: L-Cystine dihydrochloride. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate. Retrieved from [Link]

-

Joint Research Centre. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of L-cysteine ethyl ester hydrochloride. Retrieved from [Link]

Sources

- 1. This compound CAS#: 22735-07-5 [amp.chemicalbook.com]

- 2. This compound | C10H22Cl2N2O4S2 | CID 23619830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biospectra.us [biospectra.us]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 10. longdom.org [longdom.org]

- 11. biospectra.us [biospectra.us]

- 12. chemos.de [chemos.de]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of Diethyl L-cystinate dihydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical and chemical properties of Diethyl L-cystinate dihydrochloride. Moving beyond a simple data sheet, this document emphasizes the causality behind experimental choices and provides actionable protocols for the validation and characterization of this important amino acid derivative.

Definitive Compound Identification

Precise identification is paramount in research to avoid ambiguity with related compounds. This compound is the diethyl ester of the amino acid L-cystine, isolated as its dihydrochloride salt. It is crucial to distinguish it from its parent compound, L-cystine dihydrochloride, and its methyl ester analog.

Key Identifiers:

-

IUPAC Name: ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride[1]

-

CAS Number: 22735-07-5[1]

-

Molecular Formula: C₁₀H₂₂Cl₂N₂O₄S₂[1]

-

Molecular Weight: 369.33 g/mol [2]

-

Synonyms: L-Cystine diethyl ester dihydrochloride, (2R,2'R)-Diethyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride[1][3]

Core Physical Properties & Characterization

The physical state and solubility of a compound dictate its handling, formulation, and application in experimental settings.

Summary of Physical Properties

| Property | Value / Observation | Source / Rationale |

| Appearance | White to off-white crystalline solid or powder. | [4] This appearance is typical for purified amino acid salts. |

| Melting Point | Not definitively reported. Expected to decompose. | The related compound L-cystine dihydrobromide decomposes above 194.89°C and melts at 200°C[5]. A similar thermal profile is anticipated. See Protocol 2.1 for determination. |

| Solubility | Soluble in water and DMSO. | Inferred from high solubility of related compounds like L-cystine dimethyl ester dihydrochloride in water[6] and L-cystine dihydrochloride in DMSO (50 mg/mL)[7]. See Protocol 2.2 for quantitative determination. |

Protocol 2.1: Melting Point Determination (Capillary Method)

-

Expertise & Causality: The melting point is a crucial indicator of purity. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities or decomposition. For a hydrochloride salt of an amino acid ester, it is common to observe decomposition (charring, gas evolution) concurrently with melting. Observing and recording this is as important as the temperature reading itself.

-

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove residual solvents, which can depress the melting point.

-

Loading: Finely crush a small amount of the crystalline sample and pack it into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 20°C below the expected melting temperature, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. Note any color change, shrinking, or gas evolution, indicating decomposition.

-

-

Trustworthiness: This protocol is self-validating. If repeated measurements on the same batch yield a wide or inconsistent melting range, it strongly suggests sample impurity or degradation, prompting further purification.

Protocol 2.2: Quantitative Solubility Assessment

-

Expertise & Causality: Understanding a compound's solubility in various solvents is critical for designing experiments, from preparing stock solutions for biological assays to choosing solvent systems for purification. This protocol uses a simple gravimetric method to establish a practical solubility limit.

-

Methodology:

-

Solvent Selection: Choose a range of relevant solvents (e.g., Water, DMSO, Methanol, Ethanol).

-

Sample Preparation: Add a pre-weighed excess amount of this compound (e.g., 100 mg) to a known volume of solvent (e.g., 1.0 mL) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure the solution reaches saturation. Use of a shaker or vortex mixer is recommended.

-

Separation: Centrifuge the vial to pellet the undissolved solid.

-

Analysis: Carefully remove a precise aliquot of the supernatant (e.g., 0.5 mL) and transfer it to a pre-weighed vial. Evaporate the solvent completely under vacuum or a stream of nitrogen.

-

Calculation: Weigh the vial containing the dried residue. The mass of the dissolved solid can be used to calculate the solubility in mg/mL.

-

-

Trustworthiness: The presence of undissolved solid at the end of the equilibration step (Step 3) validates that saturation was achieved. Running the experiment in triplicate ensures the reproducibility and reliability of the calculated solubility value.

Chiral Identity and Optical Rotation

As a derivative of a natural L-amino acid, this compound is a chiral molecule. Its optical activity is a fundamental property that confirms its stereochemical identity.

Protocol 3.1: Measurement of Specific Rotation

-

Expertise & Causality: Polarimetry is used to measure the extent to which a chiral compound rotates plane-polarized light. The specific rotation, [α], is a standardized value that is constant for a pure compound under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, this measurement confirms that the stereochemistry of the original L-cystine has been retained during synthesis and that no racemization has occurred.

-

Methodology:

-

Solution Preparation: Accurately prepare a solution of the compound at a known concentration (c), typically expressed in g/100 mL. A common solvent for amino acid salts is 1 M HCl or methanol. For example, dissolve 100 mg of the sample in 10.0 mL of solvent to get c = 1.

-

Instrument Setup: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument with a blank solvent-filled cell.

-

Measurement: Fill the polarimeter cell (of a known path length, l, typically 1 dm) with the prepared solution, ensuring no air bubbles are present. Record the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) . The temperature (T) and wavelength (λ) should be reported (e.g., [α]²⁰D).

-

-

Trustworthiness: The system's validity is confirmed by the initial calibration with the pure solvent, which should yield a rotation of zero. The final specific rotation value should be consistent across multiple measurements and batches to be considered a reliable physical constant for the purified compound.

Spectroscopic Signature: Verification of Structure

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure, essential for confirming the identity and purity of this compound.

Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | ~4.3 ppm (quartet): -O-CH₂ -CH₃ protons. ~4.0 ppm (triplet): α-CH proton. ~3.2 ppm (multiplet): β-CH₂ protons. ~1.3 ppm (triplet): -O-CH₂-CH₃ protons. A broad singlet for the -NH₃⁺ protons. |

| IR Spectroscopy | ~3000-2800 cm⁻¹: N-H stretching from the ammonium group (-NH₃⁺). ~1740 cm⁻¹: C=O stretching of the ester group. ~1200 cm⁻¹: C-O stretching of the ester group. ~540-480 cm⁻¹: S-S disulfide bond stretching (weak). |

| Mass Spec (ESI+) | m/z ~297.1: [M+H]⁺ corresponding to the free base (C₁₀H₂₀N₂O₄S₂). |

Protocol 4.1: Acquiring NMR Spectra

-

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR is used to confirm the presence of the ethyl ester groups and the integrity of the cystine backbone, distinguishing it from starting material or mono-ester impurities.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

-

Acquisition: Place the sample in the NMR spectrometer. Acquire a standard ¹H spectrum.

-

Analysis: Integrate the peaks to determine the relative number of protons in each environment. Analyze the chemical shifts and splitting patterns (multiplicities) to confirm the connectivity of the protons.

-

-

Trustworthiness: The internal consistency of the NMR data provides self-validation. For example, the integration of the methyl triplet and the methylene quartet of the ethyl group should be in a 3:2 ratio. The presence of any unexpected peaks would indicate impurities.

Synthesis and Purity Workflow

This compound is typically synthesized via Fischer esterification. Understanding this process is key to anticipating potential impurities.[8]

-

Expertise & Causality: The workflow illustrates a logical progression from raw materials to a purified, validated product. The key impurity risk is the presence of unreacted L-cystine or the mono-ester intermediate. The ether wash (Step F) is critical for removing non-polar organic byproducts, while the final characterization (QC2) serves as the ultimate gatekeeper for product release. Common impurities can include unreacted L-cystine, the monoester, and oxidation byproducts.[8]

Guidelines for Stability, Storage, and Handling

Proper storage is essential to maintain the integrity and purity of this compound.

-

Stability: The compound is sensitive to moisture, which can cause hydrolysis of the ester groups back to the carboxylic acid.[8] The disulfide bond can also be susceptible to reduction or oxidation under certain conditions.

-

Storage Conditions: To mitigate degradation, the compound should be stored in a tightly sealed container in a cool, dry place. Long-term storage at low temperatures (0-8°C) is recommended.[8] Storing under an inert atmosphere (e.g., Argon or Nitrogen) will further protect against moisture and oxidation.

-

Handling: Use standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the material in a well-ventilated area or a fume hood to avoid inhalation of the powder.

References

-

Analysis on the Growth and Characterization of a Non-linear Optical Single Crystal: L-Cystine Dihydrobromide. (n.d.). SciELO. Retrieved February 1, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

-

This compound. (n.d.). GSRS. Retrieved February 1, 2026, from [Link]

-

DIETHYL L-CYSTINATE. (n.d.). GSRS. Retrieved February 1, 2026, from [Link]

-

Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. (n.d.). Semantic Scholar. Retrieved February 1, 2026, from [Link]

-

IR spectra of l-cysteine and l-cystine between 500 and 3500 cm–1. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Terahertz Spectral Investigation of L-Cysteine Hydrochloride and its Monohydrate. (2023, May 1). Spectroscopy. Retrieved February 1, 2026, from [Link]

-

Cystine. (n.d.). NIST WebBook. Retrieved February 1, 2026, from [Link]

-

FTIR spectra of (a) pure l-cysteine and (b) l-cysteine-capped CdTe NPs. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

Sources

- 1. This compound | C10H22Cl2N2O4S2 | CID 23619830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound CAS#: 22735-07-5 [amp.chemicalbook.com]

- 4. This compound | 22735-07-5 [chemicalbook.com]

- 5. scielo.br [scielo.br]

- 6. biosynth.com [biosynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Diethyl L-Cystinate Dihydrochloride Mechanism of Action

Executive Summary

Diethyl L-cystinate dihydrochloride (CAS: 32733-66-7) is the ethyl ester derivative of L-cystine, formulated as a hydrochloride salt to ensure stability and water solubility. In cellular biology and drug development, it functions as a membrane-permeable prodrug for L-cysteine.

Unlike native L-cystine, which relies on the specific anionic antiporter System

Physicochemical Basis & Rational Design

Chemical Architecture

The molecule consists of two L-cysteine units linked by a disulfide bridge, with both carboxyl terminals esterified with ethyl groups. The dihydrochloride salt form (

| Property | Specification | Functional Implication |

| Molecular Formula | Dual cysteine donor (2:1 molar ratio). | |

| Lipophilicity | High (relative to L-Cystine) | Enables passive diffusion across lipid bilayers. |

| Solubility | High (in water/media) | Overcomes the poor solubility limit of native L-cystine (~0.11 g/L). |

| Acidity | Acidic (due to HCl) | Critical: Requires neutralization/buffering before cell application. |

The "Trojan Horse" Strategy

Native L-cysteine is unstable (rapidly oxidizes to cystine), and native L-cystine is poorly soluble and transport-limited. Diethyl L-cystinate solves both problems:

-

Stability: The disulfide bond is stable extracellularly.

-

Permeability: Esterification removes the negative charge of the carboxylate, facilitating membrane transit independent of the glutamate gradient required by System

.

Mechanism of Action (MOA)

The cellular mechanism involves a three-step cascade: Permeation , Hydrolysis , and Reduction .

Pathway Visualization

The following diagram illustrates the parallel entry of Diethyl L-cystinate compared to native transport systems, highlighting its role in GSH restoration.

Caption: Figure 1. Dual-entry mechanism showing Diethyl L-cystinate bypassing the System xc- transporter via passive diffusion, followed by esterase-mediated activation.

Detailed Steps

-

Uptake: Unlike L-cystine, which competes with glutamate for entry via System

, Diethyl L-cystinate enters via passive diffusion. This is crucial in experiments where System -

Intracellular Hydrolysis: Non-specific cytosolic esterases cleave the ethyl groups, releasing ethanol (metabolized via ADH) and native L-cystine.

-

Reduction: The intracellular environment is highly reducing. The disulfide bond of L-cystine is cleaved by the Thioredoxin/Thioredoxin Reductase system or via direct exchange with the existing GSH pool, yielding two molecules of L-cysteine.

-

GSH Synthesis: L-Cysteine is the rate-limiting precursor for Glutathione. The liberated cysteine is immediately utilized by Glutamate-Cysteine Ligase (GCL) to drive GSH synthesis, protecting the cell from oxidative stress or alkylating agents (like Diethyl Maleate).

Immunomodulation & Macrophage Applications[2][3]

Diethyl L-cystinate is frequently utilized in immunology to modulate macrophage phenotype.

-

Redox Regulation of Activation: Macrophages require high intracellular GSH levels to mount specific immune responses. Depletion of GSH (e.g., via oxidative burst) can stall activation. Diethyl L-cystinate restores this pool, sustaining NO (Nitric Oxide) production and cytokine secretion.

-

Leishmanicidal Activity: In studies involving Leishmania infection, macrophage activation is dependent on the thiol pool. Supplementation with Diethyl L-cystinate has been shown to reverse the inhibitory effects of GSH-depleting agents, restoring the macrophage's ability to kill intracellular parasites [1].

Experimental Protocols

Preparation of Stock Solution (Self-Validating System)

Critical Safety Note: The dihydrochloride salt is acidic. Dissolving it directly in media will drop the pH and kill cells. You must buffer the stock.

Materials:

-

This compound powder.

-

PBS (Phosphate Buffered Saline) or HEPES buffer (1M, pH 7.4).

-

0.22 µm syringe filter (PES or PVDF).

Workflow Diagram:

Caption: Figure 2. Preparation workflow emphasizing pH neutralization to prevent culture shock.

Application in Cell Culture[1]

-

Concentration Range: Typical working concentrations range from 0.1 mM to 2.0 mM .

-

Note: Concentrations >5 mM may induce toxicity due to the release of ethanol and excessive cysteine (which can be auto-oxidized to generate ROS extracellularly if not washed).

-

-

Treatment: Add stock solution to warm media.

-

Incubation:

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Yellowing of Stock Solution | Oxidation of thiols. | Discard. Prepare fresh under inert gas ( |

| Cell Death upon Addition | Acidic pH shock. | Verify stock pH is 7.2–7.4 before addition. The HCl salt is potent. |

| Precipitation in Media | Saturation or pH shift. | Dilute stock slowly into media with vortexing. Ensure media is buffered (HEPES). |

| No Biological Effect | Esterase inactivity. | Confirm cell line expresses general esterases (most do, but some primary lines vary). |

References

-

NIH / PubMed Central . Effect of cellular glutathione depletion on nitrite production and leishmanicidal activity.[1] (Demonstrates the use of ethyl esters to restore GSH in macrophages). [Link] (Search Term: Glutathione ethyl ester macrophage activation)

-

National Institutes of Health (PMC) . Cellular Accumulation of L-Cystine in Rat Kidney Cortex In Vivo.[3] (Mechanistic insight into ester accumulation vs native transport). [Link]

Sources

- 1. Role of glutathione in macrophage activation: effect of cellular glutathione depletion on nitrite production and leishmanicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macrophage populations in L-cysteine-induced rat sperm granulomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular accumulation of L-cystine in rat kidney cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Diethyl L-cystinate Dihydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of Diethyl L-cystinate dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, factors influencing solubility, and robust methodologies for its determination. Our focus is on providing not just data, but a foundational understanding to empower effective formulation and application of this compound.

Introduction to this compound

This compound is the dihydrochloride salt of the diethyl ester of L-cystine. The presence of two ethyl ester groups and two hydrochloride salts significantly influences its chemical behavior, particularly its solubility, compared to its parent amino acid, L-cystine. Understanding these characteristics is paramount for its application in various scientific and pharmaceutical contexts.

Molecular Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂Cl₂N₂O₄S₂ | [1] |

| Molecular Weight | 369.3 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 22735-07-5 | [1] |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by both intrinsic and extrinsic factors. A thorough understanding of these factors is crucial for its effective use.

pH of the Solvent

The presence of two primary amine groups, which are protonated in the dihydrochloride salt form, makes the solubility of this compound highly dependent on the pH of the aqueous medium.[3][4] In acidic conditions (low pH), the compound will exist predominantly in its protonated, more polar, and thus more water-soluble form. As the pH increases towards the isoelectric point, the net charge of the molecule decreases, leading to a reduction in solubility. At a sufficiently high pH, the free base, Diethyl L-cystinate, will precipitate out of the aqueous solution.[5] For the related compound L-cystine, solubility is noted to be higher in aqueous solutions with a pH < 2 or pH > 8.[6]

Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] this compound, being a salt, is expected to have a higher solubility in polar solvents. The ethyl ester groups, however, introduce a degree of lipophilicity, which may confer some solubility in less polar organic solvents, particularly for the free base form.

Temperature

The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility tends to increase with an increase in temperature.[7] However, this relationship should be determined empirically for this compound.

Presence of Other Solutes

The presence of other ions in the solution can impact solubility through the "common-ion effect" or by altering the ionic strength of the medium.[7] For instance, the addition of a chloride salt could potentially decrease the solubility of this compound.

Qualitative Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Soluble, especially at low pH | As a dihydrochloride salt, it is expected to be water-soluble. The related L-Cystine dimethyl ester dihydrochloride is soluble in water.[8][9] |

| Methanol | Soluble | A polar protic solvent that can solvate the salt. The related L-Cystine dimethyl ester dihydrochloride is soluble in methanol.[9] |

| Ethanol | Likely Soluble | Similar to methanol, its polarity should facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent. The related L-Cystine dimethyl ester dihydrochloride is soluble in DMSO.[9] |

| 2 M Hydrochloric Acid | Soluble | The low pH ensures the compound remains in its fully protonated and highly soluble form. L-cystine dihydrochloride is soluble in 2 M HCl.[6] |

| Non-polar organic solvents (e.g., hexane, toluene) | Insoluble | The high polarity of the salt form is incompatible with non-polar solvents. |

Experimental Determination of Solubility

Accurate determination of solubility is critical for many applications. The following section outlines a robust, self-validating protocol for measuring the thermodynamic (equilibrium) solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[10][11] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, pH-adjusted buffers, ethanol)

-

Thermostatically controlled shaker/incubator

-

Calibrated analytical balance

-

Vials with low-binding surfaces

-

Centrifuge

-

Syringe filters (low-binding, e.g., PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable analytical method.

-

X-ray Powder Diffraction (XRPD) instrument (optional but recommended)

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid should be clearly visible at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is crucial to establish that the concentration has plateaued over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all undissolved solids are removed, centrifuge the aliquot and/or filter it through a syringe filter. Self-validation step: Adsorption to the filter should be assessed by comparing the concentration of filtered and unfiltered (centrifuged only) solutions.

-

Quantification: Analyze the concentration of the dissolved this compound in the clear supernatant using a validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared to ensure accurate quantification.

-

Solid Phase Analysis (Trustworthiness Pillar): After the experiment, recover the remaining solid from the vials and analyze it using a technique like XRPD. This crucial step confirms whether the compound has undergone any phase changes or degradation during the experiment, ensuring the measured solubility corresponds to the initial solid form.[11]

Stability Considerations

The stability of this compound in solution is a critical factor that can affect the accuracy of solubility measurements. The ester linkages are susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.[5] The disulfide bond can also undergo reduction or oxidation under certain conditions. Therefore, it is recommended to:

-

Use freshly prepared solutions for experiments.

-

Store stock solutions at low temperatures (2-8°C or -20°C) and for a limited duration.[5]

-

Analyze for potential degradants during the analytical quantification step.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While specific quantitative data is sparse, the principles outlined here, combined with the detailed experimental protocol, empower researchers to accurately determine its solubility in various solvent systems. By considering the interplay of pH, temperature, and solvent polarity, and by employing robust, self-validating methodologies, scientists can confidently generate the reliable solubility data necessary for advancing their research and development efforts.

References

- BenchChem. (n.d.). Technical Support Center: Diethyl L-cystinate Purification.

- Biosynth. (n.d.). L-Cystine dimethyl ester dihydrochloride.

- ChemicalBook. (n.d.). This compound CAS#: 22735-07-5.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubChem. (n.d.). This compound.

- Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Sigma-Aldrich. (n.d.). L-Cystine dihydrochloride, from non-animal source.

- United States Biological. (n.d.). L-Cystine-dimethyl Ester Dihydrochloride CAS.

Sources

- 1. This compound | C10H22Cl2N2O4S2 | CID 23619830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 22735-07-5 [amp.chemicalbook.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. biosynth.com [biosynth.com]

- 9. usbio.net [usbio.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. raytor.com [raytor.com]

A Technical Guide to the Stability and Storage of Diethyl L-cystinate dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Diethyl L-cystinate dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies for stability assessment and handling. It delves into the inherent structural liabilities of the molecule, outlines its primary degradation pathways, and establishes a framework for ensuring its integrity from procurement to application. By integrating rigorous scientific explanation with actionable protocols, this guide serves as an essential resource for maintaining the quality and reliability of this compound in a research and development setting.

Introduction: Understanding the Molecule

This compound is the diethyl ester form of the disulfide-linked amino acid, L-cystine, presented as a hydrochloride salt. This modification of the native amino acid, converting its carboxylic acid groups into ethyl esters, significantly alters its physicochemical properties, such as solubility and reactivity. It is a critical starting material and intermediate in various synthetic applications, including peptide synthesis and the development of novel therapeutic agents.

The purity and stability of this compound are paramount; the presence of degradants can compromise experimental outcomes, introduce impurities into final products, and affect biological activity. This guide provides the foundational knowledge required to mitigate stability risks through an understanding of the molecule's chemical behavior and the implementation of robust handling and storage protocols.

Physicochemical Properties and Structural Vulnerabilities

To understand the stability of this compound, one must first appreciate its key structural features, which are also its primary chemical liabilities.

| Property | Value | Significance for Stability |

| Molecular Formula | C₁₀H₂₀N₂O₄S₂ · 2HCl | Indicates the presence of ester and disulfide functional groups. |

| Appearance | White to off-white solid/powder | Visual inspection is a primary, albeit basic, indicator of degradation (e.g., discoloration).[1] |

| Functional Groups | Ethyl Esters | Susceptible to hydrolysis, a primary degradation pathway, especially in the presence of moisture.[2][3][4] |

| Disulfide Bond | Prone to reduction and oxidation, leading to cleavage and formation of various sulfur-containing species.[2][5] | |

| Dihydrochloride Salt | Enhances solubility in polar solvents but creates an acidic microenvironment in the presence of moisture, which can catalyze ester hydrolysis. |

The two most significant points of failure in the molecule are the ester linkages and the disulfide bond . The entire stability strategy revolves around protecting these two functionalities.

Primary Degradation Pathways

Understanding the likely degradation pathways is essential for designing effective storage conditions and stability-indicating analytical methods.[6][7] For this compound, two principal mechanisms are of concern.

Hydrolytic Degradation of Ester Linkages

Hydrolysis is the most probable degradation route for ester-containing compounds.[3][4] This reaction involves the cleavage of the ester bond by water to yield the corresponding carboxylic acid and alcohol.

-

Mechanism: The reaction can be catalyzed by both acid and base. Given that the compound is a dihydrochloride salt, the presence of even trace amounts of moisture can create an acidic environment, accelerating acid-catalyzed hydrolysis . This results in the sequential loss of the ethyl groups, forming the monoester and ultimately L-cystine hydrochloride.

-

Causality: The rate of hydrolysis is highly dependent on temperature, pH, and water availability.[8] Higher temperatures increase the reaction rate, while the presence of water is a prerequisite for the reaction to occur.

Redox Degradation of the Disulfide Bond

The disulfide bond is a redox-active functional group that plays a crucial role in protein structure and stability.[5][9][10]

-

Mechanism:

-

Reduction: The disulfide bond can be cleaved by reducing agents to yield two molecules of L-cysteine ethyl ester. This is a common reaction in biological systems but can also occur chemically if reducing impurities are present.

-

Oxidation: Oxidative conditions can lead to the formation of various sulfur oxides (e.g., thiosulfinates, thiosulfonates) and ultimately sulfonic acids.[2][11] This pathway is particularly relevant if the material is exposed to atmospheric oxygen, especially under light or in the presence of metal ion catalysts.

-

-

Causality: The stability of the disulfide bond is sensitive to the redox potential of its environment.[9] Storing the compound under an inert atmosphere minimizes oxidative risk.

The following diagram illustrates these two primary degradation pathways.

Caption: Workflow for a comprehensive stability assessment program.

Experimental Protocol: Forced Degradation Study

-

Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. [3]Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. [3]Keep at room temperature for 4 hours. (Base hydrolysis is typically much faster than acid hydrolysis for esters).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid powder to a light source conforming to ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable chromatographic method (e.g., HPLC-UV/MS) to identify and quantify degradants. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

Stability-Indicating Analytical Method: HPLC-UV

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, or other potential components.

Experimental Protocol: HPLC Method for Purity Assessment

-

Column: Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30°C.

-

Rationale: This method provides good separation for the polar parent compound and its likely less-polar monoester and more-polar L-cystine degradants. The use of mass spectrometry (LC-MS) is critical during method development to identify the peaks corresponding to the parent compound and its degradation products. [10][12]

Packaging and Formulation Considerations

The choice of packaging is a critical final step in ensuring stability.

-

Primary Packaging: For the solid material, Type I amber glass vials with PTFE-lined screw caps are recommended.

-

Secondary Packaging: Vials should be sealed in aluminized bags containing a desiccant pouch to provide an additional barrier against moisture and light.

-

In-use Stability: If preparing solutions, their stability is significantly reduced. [13]Solutions should be prepared fresh. If short-term storage is necessary, store at 2-8°C for no more than 24-48 hours after sterile filtration. The stability of amino acids in solution is often limited to a few weeks even under ideal conditions. [14]

Conclusion

The chemical integrity of this compound is contingent upon the rigorous control of its environmental conditions. Its primary liabilities—the hydrolyzable ester linkages and the redox-sensitive disulfide bond—dictate a storage strategy centered on cold, dry, and inert conditions. Hydrolysis and oxidation are the principal degradation pathways. By implementing the recommended storage and handling protocols and verifying stability with robust, validated analytical methods, researchers can ensure the quality, purity, and reliability of this important chemical reagent in their scientific endeavors.

References

- BioSpectra. (2018). L-CYSTINE diHCl ACCELERATED STABILITY REPORT 2018.

- Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.

- United States Biological. L-Cystine-dimethyl Ester Dihydrochloride CAS.

- BioSpectra. (2023). L-CYSTINE DIHYDROCHLORIDE 2023 LONG TERM STABILITY REPORT.

- Assyro AI. (2026). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test....

- AAPPTEC. Handling and Storage of Peptides - FAQ.

- Benchchem. Technical Support Center: Diethyl L-cystinate Purification.

- Biosynth. L-Cystine dimethyl ester dihydrochloride | 32854-09-4 | FC41601.

- ChemicalBook. This compound CAS#: 22735-07-5.

- PubChem. L-cysteine degradation III | Pathway.

- Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- International Council for Harmonisation. (2003). Q1A(R2) Guideline - ICH.

- Baitepike. (n.d.). What methods are used to determine the stability of disulfide bonds in proteins.

- LifeTein. Peptide Handling Guide; Tips on Storage of Synthetic Peptides.

- BioSpectra. (n.d.). L-CYSTINE DIHYDROCHLORIDE TESTING METHODS.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- National Institutes of Health. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability.

- Assyro AI. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.